3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
CAS No.:
Cat. No.: VC17824575
Molecular Formula: C10H17IO2
Molecular Weight: 296.14 g/mol
* For research use only. Not for human or veterinary use.
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane -](/images/structure/VC17824575.png)
Specification
Molecular Formula | C10H17IO2 |
---|---|
Molecular Weight | 296.14 g/mol |
IUPAC Name | 3-[1-(iodomethyl)cyclohexyl]oxyoxetane |
Standard InChI | InChI=1S/C10H17IO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8H2 |
Standard InChI Key | NNWWOHIMSJJUCH-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(CI)OC2COC2 |
Introduction
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is an organic compound featuring a unique structural arrangement. It includes an oxetane ring, which is a four-membered cyclic ether, substituted with a 1-iodomethylcyclohexyl group. The molecular formula of this compound is C10H17IO2, and its molecular weight is approximately 296.15 g/mol . The presence of iodine in its structure suggests potential reactivity, particularly in nucleophilic substitution reactions, making it significant for both synthetic and medicinal chemistry applications.
Synthesis Methods
The synthesis of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane can be approached through various organic synthesis methods. While specific detailed procedures are not widely documented in the available literature, common methods for synthesizing oxetane derivatives often involve the use of different solvents and reaction conditions to optimize yield and purity.
Chemical Reactivity
The chemical reactivity of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is influenced by the presence of the iodine atom, which makes it susceptible to nucleophilic substitution reactions. These reactions are crucial for understanding the compound's potential applications in organic synthesis and medicinal chemistry.
Biological Activities
Oxetane-containing compounds, including 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane, have garnered interest due to their potential biological activities. While specific biological effects of this compound require further investigation, oxetanes in general can exhibit a range of biological activities.
Potential Applications
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane has potential applications across various fields, including synthetic chemistry and medicinal chemistry. Its unique structural features may lead to distinct reactivity patterns and biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane | Contains bromine instead of iodine, affecting reactivity and biological interactions. | |
3-{[1-(Chloromethyl)cyclohexyl]oxy}oxetane | Chlorine offers different nucleophilic substitution pathways compared to iodine. | |
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane | Variation in cyclohexyl substitution may influence sterics and electronic properties. |
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